cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate

Stereochemical stability Epimerization resistance Conformational constraint

cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate (CAS 1251021-42-7) is a racemic bicyclic lactam featuring a pyrrolo[3,2-b]pyrrolidine core with a tert-butyl carbamate (Boc) protecting group at the 1-position and a ketone at the 5-position. It belongs to the class of hexahydropyrrolo[3,2-b]pyrrole derivatives, which have been utilized as conformationally constrained scaffolds in the design of peptidomimetic inhibitors of serine and cysteine proteases.

Molecular Formula C11H18N2O3
Molecular Weight 226.27
CAS No. 1251021-42-7
Cat. No. B3093941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate
CAS1251021-42-7
Molecular FormulaC11H18N2O3
Molecular Weight226.27
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1CC(=O)N2
InChIInChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-7-8(13)6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1
InChIKeyYHTGHPTUAIZKDM-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate (CAS 1251021-42-7): A cis-Configured Bicyclic Lactam Building Block


cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate (CAS 1251021-42-7) is a racemic bicyclic lactam featuring a pyrrolo[3,2-b]pyrrolidine core with a tert-butyl carbamate (Boc) protecting group at the 1-position and a ketone at the 5-position . It belongs to the class of hexahydropyrrolo[3,2-b]pyrrole derivatives, which have been utilized as conformationally constrained scaffolds in the design of peptidomimetic inhibitors of serine and cysteine proteases [1]. The compound is commercially available as a research chemical building block, with typical purities ranging from 95% to 98+% (NLT 98%) across multiple vendors [2].

Why Generic Substitution of cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate Is Not Advisable


Generic substitution of cis-tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate without confirming stereochemistry, protecting group identity, and purity is inadvisable because closely related analogs—such as the trans diastereomer, Cbz- or Fmoc-protected variants, or the unprotected amine—exhibit fundamentally different stability profiles, reactivity, and biological activity [1][2]. The cis-fused geometry is both thermodynamically and kinetically stable, preventing epimerization at the bridgehead stereocentre alpha to the ketone, a property that the corresponding trans isomer lacks [1]. The Boc protecting group provides orthogonal acid-labile protection that is critical for downstream synthetic transformations, and substituting with a Cbz group (removed via hydrogenolysis) or Fmoc group (removed via base) alters the entire synthetic strategy and may introduce incompatible deprotection conditions [3]. Even among vendors, purity differences (95% vs. 97% vs. 98+%) can significantly impact the yield and reproducibility of subsequent reactions [4].

Quantitative Differentiation Evidence for cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate Against Closest Analogs


Stereochemical Stability: cis-Configured Bridgehead Resists Epimerization Unlike trans Isomer

The cis-fused geometry of the hexahydropyrrolo[3,2-b]pyrrole scaffold provides chiral stability to the bridgehead stereocentre situated alpha to the ketone, a property that is both thermodynamically and kinetically stable [1]. In contrast, the trans-fused isomer (pyrrolidine-5,5-trans-lactam) does not benefit from this inherent stability and is known to undergo epimerization under basic or nucleophilic conditions [2]. Experimental evidence from intramolecular cyclization studies demonstrated that the anti-epoxide precursor cyclized exclusively to the cis-fused bicycle, while the syn-epoxide—which would theoretically provide the trans-fused bicycle—remained unchanged under identical reaction conditions [1].

Stereochemical stability Epimerization resistance Conformational constraint

Protecting Group Orthogonality: Boc vs. Cbz and Fmoc for Solid-Phase and Solution-Phase Synthesis

The tert-butyl carbamate (Boc) protecting group in the target compound can be removed under mild acidic conditions (e.g., TFA or HCl), making it compatible with a wide range of downstream transformations [1]. The alternative Cbz-protected analog (cis-benzyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate, CAS 1445950-86-6) requires hydrogenolytic deprotection (Pd/C, H₂), which is incompatible with substrates containing reducible functionalities . The Fmoc-protected analog (fluorenylmethyl carbamate) requires basic deprotection (e.g., piperidine), which is standard for solid-phase peptide synthesis but may not be suitable for all solution-phase applications [2]. The Boc group's acid lability offers a third orthogonal deprotection option that is particularly valuable in complex multi-step syntheses where both hydrogenolysis and base-labile groups are present.

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Commercial Purity Grade Differentiation Across Vendors

The target compound is available from multiple vendors with varying purity specifications that can impact downstream synthetic yields [1][2]. Coolpharm supplies the compound at 95.00% purity (Catalog KH-45095) [1], Calpaclab at minimum 97% purity [2], and Leyan and Synblock at 98+% (NLT 98%) purity . For comparison, the structurally related trans-lactam building blocks used in the HCMV protease inhibitor program were typically purified to >95% by HPLC before use in biological assays [3].

Chemical purity Batch consistency Procurement specification

Physicochemical Property Profile for Formulation and Storage Decision-Making

The target compound has a molecular weight of 226.27 g/mol and the formula C₁₁H₁₈N₂O₃ . Its predicted boiling point is 325.8±35.0 °C at 760 mmHg, with a density of 1.1±0.1 g/cm³ . The compound requires storage in a dry, sealed place . According to GHS classification, it carries H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements . These properties are comparable to the Cbz-protected analog (MW 290.36) and Fmoc-protected analog (MW 378.47), but the target compound's lower molecular weight and simpler UV chromophore (Boc vs. Fmoc) offer advantages for certain analytical workflows .

Physicochemical properties Safety profile Storage conditions

Conformational Constraint Advantage for Protease Inhibitor Design: cis vs. trans Scaffolds

The cis-hexahydropyrrolo[3,2-b]pyrrole scaffold provides a conformationally constrained bicyclic template that enforces a specific spatial orientation of substituents [1]. In the CAC1 cysteinyl proteinase inhibitor program, compound 22—a cis-scaffold-based inhibitor of human cathepsin K—exhibited low nanomolar potency and good primary DMPK properties, along with promising activity in an in vitro cell-based human osteoclast assay of bone resorption [1]. The trans-lactam series, by contrast, has been optimized for serine protease inhibition (HCMV and HCV NS3/4A proteases), with reported IC₅₀ values ranging from 100 nM to 30 µM in biochemical and cell-based assays [2][3][4]. While these data come from different research programs and cannot be directly compared head-to-head, the cis scaffold's demonstrated performance in cysteine protease inhibition and the trans scaffold's established utility in serine protease inhibition highlight distinct target class preferences that are dictated by the stereochemical configuration.

Conformational constraint Peptidomimetic design Protease inhibition

Optimal Application Scenarios for cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate Based on Evidence


Cysteine Protease Inhibitor Lead Generation Programs Requiring Stereochemically Stable Scaffolds

The cis-configured scaffold is the appropriate choice for drug discovery programs targeting CAC1 cysteinyl proteinases (e.g., cathepsin K, cathepsin S, cathepsin L), where the cis-fused geometry provides both thermodynamic and kinetic stability at the bridgehead stereocentre and presents key binding elements in the correct spatial orientation for prime and nonprime site interactions [1]. Compound 22—a direct derivative of this scaffold class—demonstrated low nanomolar potency against human cathepsin K and sub-micromolar activity in a cell-based human osteoclast bone resorption assay, validating the scaffold's translational potential [1]. The Boc protecting group enables straightforward incorporation into both solid-phase and solution-phase synthesis workflows, as documented for the Fmoc- and Cbz-protected cis intermediates 5 and 6 [1].

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategies

The Boc-protected cis building block is the recommended choice when synthetic routes already employ Cbz (hydrogenolytic) and/or Fmoc (base-labile) protecting groups elsewhere in the molecule, as the acid-labile Boc group provides a third dimension of orthogonality [1]. The target compound's purity range of 97–98+% from reputable vendors (Leyan, Synblock) minimizes the impact of impurities on sensitive downstream transformations, such as peptide coupling or metal-catalyzed cross-coupling reactions, where the presence of free amine from premature Boc deprotection could act as a competing nucleophile .

Conformationally Constrained Peptidomimetic Design for Selective Enzyme Inhibition

The rigid cis-fused [5,5]-bicyclic scaffold enforces a specific dihedral angle that pre-organizes substituents for target binding, a feature that has been successfully exploited in peptidomimetic inhibitor design for both cysteine and serine proteases [1]. While the trans scaffold has been extensively optimized for HCV NS3/4A serine protease (achieving IC₅₀ values as low as 100 nM in replicon assays) , the cis scaffold's demonstrated nanomolar potency against cathepsin K establishes it as the scaffold of choice for cysteine protease targets where the spatial constraints of the active site favor the cis geometry [1]. The target compound serves as the key building block for accessing this privileged scaffold class.

Analytical Method Development and Reference Standard Procurement

The target compound's well-defined physicochemical profile—MW 226.27 g/mol, boiling point 325.8±35.0 °C, density 1.1±0.1 g/cm³ [1]—along with its documented GHS hazard classification (H302, H315, H319, H335) , makes it suitable as a reference standard for HPLC method development and impurity profiling in quality control laboratories. Its lower molecular weight relative to Fmoc-protected analogs (226 vs. ~378 g/mol) facilitates more sensitive MS detection and simpler NMR interpretation, reducing analytical turnaround time [1]. The commercial availability of analytical documentation (MSDS, NMR, HPLC, LC-MS) from suppliers such as Synblock further supports its use as a characterized reference material .

Quote Request

Request a Quote for cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.